1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate
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Overview
Description
1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 2-phenylhydrazine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate involves its interaction with biological macromolecules. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Used in the treatment of allergies, hypertension, and bacterial infections.
1,2,4-triazolopyrimidines: Exhibits antitumor, antimalarial, and anti-inflammatory properties.
Uniqueness
1,5-dimethyl (2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)pentanedioate is unique due to its specific structural features and the presence of both hydrazone and ester functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 3-hydroxy-2-phenyldiazenylpent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-11(17)8-10(16)12(13(18)20-2)15-14-9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHUAZLGYKGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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